molecular formula C16H17ClN4O B10957882 N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylimidoformamide

N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylimidoformamide

Cat. No.: B10957882
M. Wt: 316.78 g/mol
InChI Key: DOKHPKPKRPPPSC-UHFFFAOYSA-N
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Description

N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with acetyl, chlorophenyl, and methyl groups, as well as a dimethyliminoformamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Dimethyliminoformamide Moiety: The final step involves the reaction of the pyrimidine derivative with dimethylformamide dimethyl acetal under reflux conditions to form the dimethyliminoformamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-ACETYL-2-(4-FLUOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE
  • N’-[5-ACETYL-2-(4-BROMOPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE
  • N’-[5-ACETYL-2-(4-METHOXYPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE

Uniqueness

N’-[5-ACETYL-2-(4-CHLOROPHENYL)-6-METHYL-4-PYRIMIDINYL]-N,N-DIMETHYLIMINOFORMAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H17ClN4O/c1-10-14(11(2)22)16(18-9-21(3)4)20-15(19-10)12-5-7-13(17)8-6-12/h5-9H,1-4H3

InChI Key

DOKHPKPKRPPPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N=CN(C)C)C(=O)C

Origin of Product

United States

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